molecular formula C15H24N2O B1361038 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 947017-77-8

5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine

Cat. No. B1361038
M. Wt: 248.36 g/mol
InChI Key: PRGAVHDYBYEUTL-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of intra- and intermolecular reactions .

Scientific Research Applications

Antifungal Applications

A study by Nam, Choi, and Choi (2011) explored compounds related to 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine, specifically focusing on their antifungal activities. The research synthesized various derivatives and tested their efficacy against Phytophthora capsici, a phytopathogenic fungus. They found that certain derivatives exhibited potent antifungal activity, suggesting potential applications in controlling phytopathogenic diseases.

Medicinal Chemistry and Drug Design

Research by Hu et al. (2001) examined derivatives of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine in the context of developing selective human beta(3) agonists. These compounds were evaluated for their affinity and selectivity towards beta(3)-adrenergic receptors, indicating their potential use in drug development targeting these receptors.

Cancer Research

A study conducted by Karayel (2021) involved molecular docking and stability analysis of benzimidazole derivatives, including compounds related to 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine, as potential EGFR inhibitors. This research contributes to the understanding of the anti-cancer properties of these compounds, particularly in the context of their interaction with cancer-related targets like EGFR.

Neuroscience Research

In neuroscience, a study by Craven, Grahame-Smith, and Newberry (1994) looked at the effects of compounds structurally related to 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine on serotonin-containing neurons. Their research focused on understanding the action of these compounds on 5-HT1A receptors, which are significant in the study of mood disorders and other neurological conditions.

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and there are likely to be many future developments in this field .

properties

IUPAC Name

5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAVHDYBYEUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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